1-Cyclobutylethane-1,2-diamine dihydrochloride molecular weight and formula
1-Cyclobutylethane-1,2-diamine dihydrochloride molecular weight and formula
An In-depth Technical Guide to 1-Cyclobutylethane-1,2-diamine Dihydrochloride for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 1-Cyclobutylethane-1,2-diamine Dihydrochloride. As a Senior Application Scientist, the following sections are structured to provide not just data, but also expert insights into the strategic utility of this molecule in medicinal chemistry.
The cyclobutane motif, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic or larger cyclic systems.[2] This conformational constraint can be leveraged to orient pharmacophoric groups in a precise manner, potentially enhancing binding affinity and selectivity for biological targets.[3] Furthermore, the replacement of metabolically susceptible groups with a stable cyclobutane ring can significantly improve the pharmacokinetic profiles of drug candidates.[2] Several promising drug candidates across various therapeutic areas, including oncology and neurology, now incorporate 1,3-disubstituted cyclobutane moieties, underscoring the growing importance of this structural class.[4] This guide focuses on 1-Cyclobutylethane-1,2-diamine Dihydrochloride, a specific derivative that holds promise as a versatile building block for novel therapeutics.
Chemical Identity and Physicochemical Properties
The precise compound, 1-Cyclobutylethane-1,2-diamine Dihydrochloride, is a specific structure for which direct literature is not abundant. However, its identity can be established through systematic nomenclature. The structure consists of a cyclobutane ring attached at position 1 of an ethane-1,2-diamine backbone. The dihydrochloride salt form enhances stability and aqueous solubility, which is advantageous for handling and formulation.
Molecular Formula and Weight
Based on the chemical name, the molecular structure of the free base is determined to be C₆H₁₄N₂. The dihydrochloride salt is formed by the addition of two equivalents of hydrochloric acid.
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Molecular Formula : C₆H₁₆Cl₂N₂
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Molecular Weight : 187.11 g/mol
This molecular weight is identical to that of related compounds like N,N-Dimethyl-1,3-cyclobutanediamine dihydrochloride, highlighting the importance of precise structural characterization.[5]
Structural and Physicochemical Data Summary
The following table summarizes the key computed and expected properties of 1-Cyclobutylethane-1,2-diamine Dihydrochloride.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₆Cl₂N₂ | IUPAC Nomenclature |
| Molecular Weight | 187.11 g/mol | Calculation |
| IUPAC Name | 1-cyclobutylethane-1,2-diamine;dihydrochloride | IUPAC Nomenclature |
| Appearance (Predicted) | White to off-white crystalline solid | Analog Data |
| Solubility (Predicted) | Soluble in water, methanol | Analog Data |
| Stereoisomers | Exists as multiple stereoisomers (R/S at C1 of ethane and chirality of the diamine) | Structural Analysis |
Synthesis and Characterization
A robust synthetic route is crucial for the accessibility of this building block for research and development. While a specific, published synthesis for 1-Cyclobutylethane-1,2-diamine Dihydrochloride is not available, a plausible synthetic strategy can be devised based on established organic chemistry principles and literature precedents for related cyclobutane derivatives.[3][6]
Proposed Retrosynthetic Pathway
A logical approach involves the construction of the key C-C bond between the cyclobutane and ethane moieties, followed by the introduction and elaboration of the diamine functionality.
Caption: Standard characterization workflow for synthesized chemical entities.
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NMR Spectroscopy : ¹H and ¹³C NMR are essential to confirm the connectivity of the cyclobutane and diaminoethane fragments. The complex splitting patterns of the cyclobutane protons can provide information on the stereochemistry. [7]* Mass Spectrometry : High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
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Elemental Analysis : This technique provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the C₆H₁₆Cl₂N₂ formula.
Applications in Drug Development and Medicinal Chemistry
The structural features of 1-Cyclobutylethane-1,2-diamine dihydrochloride make it a compelling scaffold for library synthesis and lead optimization.
As a Constrained Diamine Building Block
The primary amine groups are versatile handles for a wide range of chemical transformations, including acylation, alkylation, and reductive amination. [8]The cyclobutane unit serves to:
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Introduce 3D Complexity : Moving away from flat aromatic structures can improve solubility and reduce non-specific binding. The puckered nature of the cyclobutane ring provides a defined three-dimensional vector for substituents. [1]* Act as an Aryl Isostere : In some contexts, a 1,3-disubstituted cyclobutane can mimic the spatial arrangement of a para-substituted phenyl ring while improving metabolic stability. [4]* Enhance Metabolic Stability : The cyclobutane ring is generally resistant to metabolic degradation, which can improve the half-life and overall pharmacokinetic profile of a drug candidate. [2] This building block is particularly promising for the synthesis of ligands for targets where precise spatial orientation of functional groups is key, such as in kinase inhibitors, GPCR modulators, and protease inhibitors. [2][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for 1-Cyclobutylethane-1,2-diamine Dihydrochloride is not available, data from analogous diamine hydrochlorides should be used to guide handling procedures. [9][10]
Hazard Identification (Based on Analog Data)
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Health Hazards : May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation. [9][10]* Precautionary Statements :
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Wear protective gloves, protective clothing, and eye/face protection. [9] * Wash hands and any exposed skin thoroughly after handling. [11] * Use only in a well-ventilated area. [9] * IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] * IF ON SKIN: Wash with plenty of soap and water. [9] * IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [11]
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Recommended Storage and Handling
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [11]* Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. [9]Engineering controls such as a fume hood should be used. [12]
Conclusion
1-Cyclobutylethane-1,2-diamine Dihydrochloride represents a valuable, albeit under-explored, building block for modern medicinal chemistry. Its combination of a conformationally constrained cyclobutane scaffold and two versatile primary amine functionalities provides a powerful platform for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties. The synthetic and characterization frameworks outlined in this guide provide a solid foundation for researchers to synthesize and utilize this compound in their drug discovery programs, tapping into the growing potential of three-dimensional fragments in creating the next generation of medicines.
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